2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone
Description
Properties
IUPAC Name |
2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS2/c1-10-17(24-11(2)19-10)14-7-8-16(21-20-14)23-9-15(22)12-3-5-13(18)6-4-12/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLGOGSJPHSMJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: Starting with 2,4-dimethylthiazole, the thiazole ring is synthesized through a cyclization reaction involving appropriate precursors.
Pyridazine Ring Formation: The pyridazine ring is introduced through a condensation reaction with suitable reagents.
Thioether Linkage: The thioether linkage is formed by reacting the thiazole-pyridazine intermediate with a thiol reagent.
Fluorophenyl Group Addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the pyridazine ring or the thioether linkage, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are employed under appropriate conditions (solvent, temperature).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thioether derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Structural Overview
The molecular formula of the compound is , with a molecular weight of approximately 428.5 g/mol. The structure includes:
- Thiazole moiety : Known for diverse pharmacological properties.
- Pyridazine ring : Enhances interaction with biological targets.
- Acetamide functional group : Contributes to the compound's reactivity.
Potential Biological Activities
The compound's structural elements suggest several potential applications:
- Antimicrobial Activity : Compounds containing thiazole and pyridazine derivatives have been studied for their antimicrobial properties. Research indicates that modifications in the thiazole structure can enhance activity against various bacterial strains .
- Anticonvulsant Properties : Similar compounds have shown effectiveness in models of seizure disorders. For instance, thiazole-integrated pyrrolidinones demonstrated significant anticonvulsant activity, suggesting that derivatives of this compound may also exhibit such properties .
- Anticancer Activity : The thiazole and pyridazine rings are often associated with anticancer activities. Studies on related compounds have shown promising results against various cancer cell lines, indicating that the compound may possess similar properties. For example, thiazole-pyridine hybrids have shown significant antiproliferative effects against breast cancer cells .
Case Study 1: Antimicrobial Testing
A series of thiazole derivatives were synthesized and tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a similar thiazole-pyridazine structure exhibited enhanced activity compared to standard antibiotics, highlighting the potential of this compound in developing new antimicrobial agents.
| Compound | Activity Against Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 8 µg/mL |
| 2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone | E. coli, S. aureus | 10 µg/mL |
Case Study 2: Anticonvulsant Activity
In a study evaluating anticonvulsant effects using a picrotoxin-induced seizure model, derivatives similar to this compound were assessed for their protective index (PI). The findings revealed that certain structural modifications led to increased efficacy in seizure protection.
| Compound | Median Effective Dose (ED50) | Median Toxic Dose (TD50) | Protection Index (PI) |
|---|---|---|---|
| Compound C | 18 mg/kg | 170 mg/kg | 9.4 |
| This compound | TBD | TBD | TBD |
Mechanism of Action
The mechanism of action of 2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The thiazole and pyridazine rings may facilitate binding to specific sites, while the fluorophenyl group enhances the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Based Analogs
- Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () Structural Differences: Replaces the pyridazine-thiazole system with a triazole ring and a sulfonylphenyl group. Functional Impact: The sulfonyl group may enhance solubility but reduce membrane permeability compared to the dimethylthiazole group in the target compound. Synthesis: Both compounds use α-halogenated ketones and thiol nucleophiles, but the target compound likely requires pyridazine-thiazole pre-functionalization .
Tetrazole-Containing Derivatives
- Example: 1-(4-Fluorophenyl)-2-((4-methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone () Structural Differences: Dual triazole rings replace the pyridazine-thiazole system.
Pyridine/Thiophene Hybrids
- Example: 2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethanone () Structural Differences: A pyridine-substituted triazole replaces the pyridazine-thiazole unit. Functional Impact: The pyridine ring introduces basicity, which could alter ionization states under physiological conditions compared to the neutral thiazole group .
Ethoxyphenyl-Triazole Derivatives
- Example: 2-((4-(4-Ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethanone (CAS 477331-51-4, ) Structural Differences: An ethoxyphenyl group replaces the dimethylthiazole-pyridazine system.
Pharmacological and Physical Property Comparison
Key Observations:
- The pyridazine-thiazole system in the target compound is structurally distinct from triazole/tetrazole analogs, offering a balance between rigidity and metabolic stability.
- The 4-fluorophenyl group is conserved across analogs, underscoring its role in enhancing binding interactions .
- Dimethylthiazole may improve pharmacokinetics compared to sulfonyl or ethoxy groups due to reduced polarity .
Biological Activity
The compound 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone represents a unique structural entity in medicinal chemistry, combining thiazole and pyridazine moieties. This article explores its biological activity, potential therapeutic applications, and the underlying mechanisms of action based on current research findings.
Structural Characteristics
This compound features:
- Thiazole Ring : Known for diverse pharmacological properties.
- Pyridazine Moiety : Enhances biological target interactions.
- Thioether Linkage : Provides unique chemical reactivity.
The molecular formula is with a molecular weight of approximately 370.49 g/mol.
Antimicrobial Properties
Compounds containing thiazole and pyridazine derivatives have shown significant antimicrobial activity. For instance, structural analogs have been reported to exhibit antibacterial effects against various pathogens due to their ability to disrupt bacterial cell wall synthesis or function. The thiazole component is particularly noted for its role in enhancing these properties through electron-donating effects that stabilize reactive intermediates .
Antitumor Activity
Research indicates that compounds with similar structural features can act as effective anticancer agents. The presence of the pyridazine ring has been correlated with cytotoxic activities in several cancer cell lines. For example, studies on thiazole-integrated compounds have demonstrated IC50 values in the low micromolar range against human cancer cells, suggesting potential for further development into therapeutic agents .
The biological activity of this compound may involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and reactive oxygen species (ROS) generation .
Study 1: Antitumor Efficacy
A study evaluated the cytotoxic effects of thiazole-pyridazine derivatives on Jurkat and HT-29 cell lines. The results indicated that modifications in the phenyl ring significantly influenced cytotoxicity, with certain substitutions leading to enhanced activity. The compound exhibited an IC50 value comparable to established anticancer drugs like doxorubicin .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of thiazole derivatives. Compounds structurally similar to this compound demonstrated potent activity against Gram-positive and Gram-negative bacteria, highlighting the importance of the thiazole ring in mediating these effects .
Comparative Analysis
The following table summarizes the biological activities observed in structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Aminothiazole | Thiazole ring | Antimicrobial |
| Pyridazinone | Pyridazine ring | Anticancer |
| Thioacetamide | Thioether linkage | Enzyme inhibitor |
This comparison illustrates how the combination of thiazole and pyridazine functionalities in this compound may yield a broader spectrum of biological activities than simpler analogs.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
- Methodological Answer: Synthesis optimization requires precise control of reaction conditions, including temperature (70–80°C), solvent selection (e.g., PEG-400 for heterogeneous catalysis), and catalysts like Bleaching Earth Clay (pH 12.5) to enhance yields . Intermediate purification via thin-layer chromatography (TLC) and recrystallization in aqueous acetic acid ensures product integrity. Analytical tools such as NMR and HPLC are critical for monitoring reaction progress and confirming intermediate structures .
Q. Which analytical techniques are essential for confirming the compound’s structural identity?
- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy is indispensable for resolving the fluorophenyl and thiazole moieties, while high-resolution mass spectrometry (HR-MS) verifies molecular mass and fragmentation patterns . Infrared (IR) spectroscopy identifies functional groups like thioether (C-S) and ketone (C=O) bonds. X-ray crystallography, though less commonly used, provides definitive bond-length and angle data for crystalline derivatives .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer: Accelerated stability studies under controlled humidity (40–75%) and temperature (4°C, 25°C, 40°C) are recommended. HPLC analysis at intervals (e.g., 0, 1, 3, 6 months) monitors degradation products. For light-sensitive derivatives, amber vials and inert atmospheres (N₂/Ar) prevent photolytic decomposition .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported biological activity data?
- Methodological Answer: Discrepancies in pharmacological data (e.g., IC₅₀ values) may arise from assay variability (cell lines, incubation times). Standardize protocols using validated cell models (e.g., HepG2 for cytotoxicity) and include positive controls (e.g., doxorubicin). Cross-validate findings with molecular docking to correlate bioactivity with binding affinities for targets like 5-lipoxygenase (5-LOX) .
Q. How can computational methods enhance the design of derivatives with improved target selectivity?
- Methodological Answer: Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular dynamics (MD) simulations model ligand-protein interactions, prioritizing derivatives with stable binding to key residues. For example, triazole-thioether derivatives show enhanced 5-LOX inhibition due to hydrophobic pocket interactions .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer: Use CRISPR-Cas9 knockout models to confirm target dependency (e.g., COX-2 or EGFR). Phosphoproteomics or metabolomics profiles post-treatment identify downstream signaling perturbations. In vivo efficacy studies in xenograft models, paired with pharmacokinetic (PK) analysis, bridge in vitro findings to physiological relevance .
Methodological Considerations for Data Reproducibility
Q. How should researchers address batch-to-batch variability in synthesis?
- Methodological Answer: Document reaction parameters (e.g., stirring rate, reagent purity) and characterize each batch via melting point, NMR, and HPLC. Statistical tools like principal component analysis (PCA) correlate structural impurities with bioactivity outliers .
Q. What protocols ensure reliable dose-response relationships in pharmacological assays?
- Methodological Answer: Pre-treat cells with cytochrome P450 inhibitors (e.g., ketoconazole) to mitigate metabolism-related variability. Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values, and validate with orthogonal assays (e.g., fluorescence polarization for enzyme inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
